GSK2850163 S enantiomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

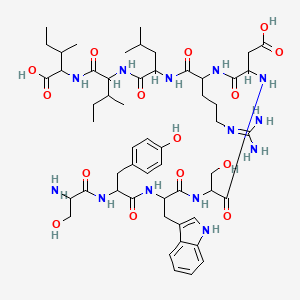

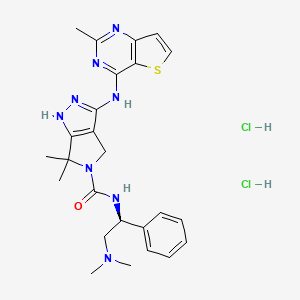

GSK2850163 S enantiomer is the inactive enantiomer of GSK2850163. GSK2850163 is an inositol-requiring enzyme-1 alpha (IRE1a) inhibitor.

Aplicaciones Científicas De Investigación

Enantiomeric Separation Techniques

- Capillary Electrophoresis: Glycosidic surfactants (GSs) have been utilized for the separation of enantiomers, including those similar to GSK2850163 S enantiomer, in capillary electrophoresis. This technique is versatile, allowing for enantioseparation of both charged and neutral solutes (Rassi, 2000).

Chiral Catalysts in Synthesis

- Privileged Chiral Catalysts: The synthesis of chiral compounds, akin to GSK2850163 S enantiomer, involves the use of chiral catalysts. These catalysts ensure the selective production of one enantiomeric form over the other, mirroring the selectivity observed in natural enzymes (Yoon & Jacobsen, 2003).

Optical Techniques for Enantiomer Sorting

- Plasmonic Tweezers for Enantiomers: A novel optical technique using coaxial plasmonic apertures has been developed to sort chiral specimens like enantiomers. This method uses circularly polarized illumination to selectively trap enantiomers, a concept that can be applied to compounds similar to GSK2850163 S enantiomer (Zhao, Saleh, & Dionne, 2016).

Chiral Sensor Devices

- Solid-State Sensing Devices: Solid-state sensing devices have been developed for the on-line analysis and differentiation of enantiomers. These devices offer fast and reliable chiral sensing, potentially applicable to compounds like GSK2850163 S enantiomer (Manoli, Magliulo, & Torsi, 2013).

Chromatographic Techniques

- Enantiomeric Gas Chromatography: Enantiomeric gas chromatography has been widely used for the separation of optical isomers. This methodology is relevant for compounds like GSK2850163 S enantiomer in various industries, including pharmaceuticals and food (He & Beesley, 2005).

Chiral Separation in Liquid Crystals

- Spontaneous Resolution under Supramolecular Control: Research has shown that non-covalent interactions can lead to the spontaneous resolution of enantiomers in different mediums, such as liquid crystals. This phenomenon is relevant for understanding the behavior of chiral molecules like GSK2850163 S enantiomer (Pérez-García & Amabilino, 2002).

Chirality Detection Using Metamaterials

- Optical Metamaterials for Chirality Detection: Plasmonic metamaterials have been employed to detect chiral molecules at very low concentrations. This technology offers a promising approach to assess molecular chirality, which could be applied to GSK2850163 S enantiomer (Zhao et al., 2017).

Enantiomer Analysis in Food Products

- Analysis in Food Interest Products: The analysis of enantiomers in food products is crucial for assessing authenticity and safety. Techniques like gas chromatography and high-performance liquid chromatography are used for separating compounds similar to GSK2850163 S enantiomer (Fanali et al., 2019).

Electrochemical Enantiorecognition

- Graphene Quantum Dots–Chitosan Composite Film: This composite film has been used for the electrochemical chiral recognition of tryptophan enantiomers, demonstrating a potential application for the recognition of compounds like GSK2850163 S enantiomer (Ou et al., 2015).

Propiedades

Nombre del producto |

GSK2850163 S enantiomer |

|---|---|

Fórmula molecular |

C₂₄H₂₉Cl₂N₃O |

Peso molecular |

446.41 |

Nombre IUPAC |

(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |

InChI |

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |

Clave InChI |

YFDASBFQKMHSSJ-DEOSSOPVSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)